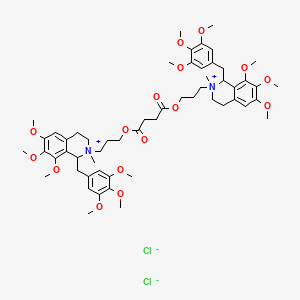
Doxacurium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxacurium chloride is a neuromuscular-blocking drug or skeletal muscle relaxant in the category of non-depolarizing neuromuscular-blocking drugs. It is used adjunctively in anesthesia to provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is known for its long duration of action and is marketed under the trade name Nuromax .
Méthodes De Préparation
Doxacurium chloride is synthesized through a series of chemical reactions involving the formation of a diester of succinic acid. The pharmaceutical preparation comprises three trans-trans isomers: a meso structure (R,S-S,R-doxacurium) and an enantiomeric pair (R,S-R,S-doxacurium and S,R-S,R-doxacurium) . The synthetic route involves the reaction of 6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)methyl-3,4-dihydro-1H-isoquinolin-2-yl propyl with butanedioate dichloride under specific conditions .
Analyse Des Réactions Chimiques
Doxacurium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pharmacological Profile
Doxacurium chloride functions by competitively antagonizing acetylcholine at the neuromuscular junction, leading to muscle relaxation. It is approximately 2.5 to 3 times more potent than pancuronium and has a longer duration of action, making it suitable for prolonged surgical procedures . The pharmacokinetics of doxacurium indicate that it is not significantly metabolized but is excreted unchanged in urine and bile .
Clinical Applications
1. Anesthesia:
- This compound is primarily indicated as an adjunct to general anesthesia. It provides skeletal muscle relaxation essential for surgical procedures, especially in patients requiring mechanical ventilation .
- Endotracheal Intubation: While not commonly used for this purpose, doxacurium can facilitate tracheal intubation under certain conditions .
2. Neuromuscular Blockade:
- It has been shown to achieve effective neuromuscular blockade with a slow onset time, typically allowing intubation within 3 to 4 minutes post-administration .
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics of this compound reveal that it has a slow onset but a long duration of action. The effective dose (ED95) for neuromuscular blockade is approximately 30 micrograms/kg . Recovery from neuromuscular blockade can take up to 102 minutes depending on the dose administered .
Table 1: Comparison of this compound with Other Neuromuscular Blockers
| Parameter | This compound | Pancuronium | Metocurine |
|---|---|---|---|
| ED95 (micrograms/kg) | 30 | 100 | 100 |
| Onset Time (minutes) | 3-4 | 2-3 | 2-4 |
| Duration of Action | Long (up to 120 min) | Long (up to 90 min) | Intermediate (30-60 min) |
| Reversibility | Yes (with neostigmine) | Yes | Yes |
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy and safety profile of this compound:
1. Clinical Trial on Anesthetized Patients:
- A study involving 27 anesthetized patients demonstrated that doxacurium provided effective neuromuscular blockade with satisfactory recovery when reversed with neostigmine. The study highlighted the absence of significant cardiovascular effects during administration .
2. Impact on Special Populations:
Mécanisme D'action
Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing) . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine . The molecular targets involved are the nicotinic acetylcholine receptors .
Comparaison Avec Des Composés Similaires
Doxacurium chloride is similar to other non-depolarizing neuromuscular blocking agents such as pancuronium and metocurine. it is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine . Unlike some other related skeletal muscle relaxants, this compound is rarely used adjunctively to facilitate endotracheal intubation . Its superior cardiovascular profile, with particular reference to the lack of histamine release when administered as a rapid bolus dose, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
83348-52-1 |
|---|---|
Formule moléculaire |
C56H78Cl2N2O16 |
Poids moléculaire |
1106.1 g/mol |
Nom IUPAC |
1-O-[3-[(1S,2R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R,2S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |
InChI |
InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57-,58+;; |
Clé InChI |
APADFLLAXHIMFU-LGIHQUBZSA-L |
SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
SMILES isomérique |
C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Synonymes |
2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















